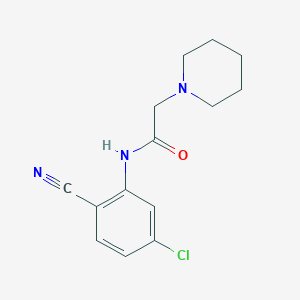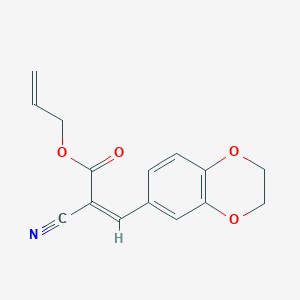
Dimethyl 3-methyl-5-(phenylsulfamoyl)thiophene-2,4-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 3-methyl-5-(phenylsulfamoyl)thiophene-2,4-dicarboxylate is a compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a thiophene derivative that exhibits interesting biological and chemical properties, making it a subject of interest for researchers.
Mecanismo De Acción
The mechanism of action of dimethyl 3-methyl-5-(phenylsulfamoyl)thiophene-2,4-dicarboxylate is not fully understood. However, it is believed to interact with specific receptors in the body, leading to various biological effects.
Biochemical and physiological effects:
Studies have shown that this compound exhibits various biochemical and physiological effects. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been found to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using dimethyl 3-methyl-5-(phenylsulfamoyl)thiophene-2,4-dicarboxylate in lab experiments include its availability, ease of synthesis, and its potential applications in various fields. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Direcciones Futuras
There are several future directions for the research on dimethyl 3-methyl-5-(phenylsulfamoyl)thiophene-2,4-dicarboxylate. One direction is to further investigate its potential applications in the field of materials science, particularly in the development of organic semiconductors. Another direction is to explore its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand its mechanism of action and to elucidate its biological effects.
Métodos De Síntesis
The synthesis of dimethyl 3-methyl-5-(phenylsulfamoyl)thiophene-2,4-dicarboxylate can be achieved through various methods. One of the most common methods involves the reaction of 3-methylthiophene-2,4-dicarboxylic acid with phenylsulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with dimethyl sulfate to obtain the final compound.
Aplicaciones Científicas De Investigación
Dimethyl 3-methyl-5-(phenylsulfamoyl)thiophene-2,4-dicarboxylate has been extensively studied for its potential applications in various fields. In the field of materials science, it has been used as a building block for the synthesis of organic semiconductors that can be used in electronic devices such as solar cells and transistors.
Propiedades
IUPAC Name |
dimethyl 3-methyl-5-(phenylsulfamoyl)thiophene-2,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO6S2/c1-9-11(13(17)21-2)15(23-12(9)14(18)22-3)24(19,20)16-10-7-5-4-6-8-10/h4-8,16H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBGCXFDGZAQQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)S(=O)(=O)NC2=CC=CC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[2-(2,4-Dimethoxyphenyl)-2-oxoethyl] 2-[methyl(phenyl)carbamoyl]benzoate](/img/structure/B7480152.png)
![1-[4-(4-Chlorobenzoyl)piperazin-1-yl]ethanone](/img/structure/B7480155.png)

![Dimethyl 3-methyl-5-[(4-propoxycarbonylphenyl)sulfamoyl]thiophene-2,4-dicarboxylate](/img/structure/B7480164.png)
![3-phenyl-N-[[4-(piperidine-1-carbonyl)phenyl]methyl]propanamide](/img/structure/B7480168.png)
![2-methyl-N-[(4-methylphenyl)methyl]-5-nitrobenzene-1-sulfonamide](/img/structure/B7480172.png)
![2-[benzyl(methyl)amino]-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide](/img/structure/B7480177.png)


![3-[(2-bromophenyl)sulfonylamino]-4-methyl-N-(3-methylphenyl)benzenesulfonamide](/img/structure/B7480195.png)